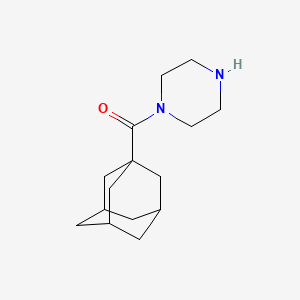

1-(1-Adamantylcarbonyl)piperazine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-adamantyl(piperazin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O/c18-14(17-3-1-16-2-4-17)15-8-11-5-12(9-15)7-13(6-11)10-15/h11-13,16H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAFSAELWLMDLKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C23CC4CC(C2)CC(C4)C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70589438 | |

| Record name | (Piperazin-1-yl)(tricyclo[3.3.1.1~3,7~]decan-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29869-08-7 | |

| Record name | (Piperazin-1-yl)(tricyclo[3.3.1.1~3,7~]decan-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Fusion of Adamantane and Piperazine

An In-depth Technical Guide to the Synthesis of 1-(1-Adamantylcarbonyl)piperazine

In the landscape of modern drug discovery, the deliberate combination of specific pharmacophores is a cornerstone of rational drug design. The synthesis of 1-(1-Adamantylcarbonyl)piperazine represents a classic example of this strategy, uniting two moieties of profound medicinal importance. The adamantane group, a rigid and lipophilic diamondoid hydrocarbon, is frequently incorporated into therapeutic agents to enhance their binding affinity, improve metabolic stability, and modulate pharmacokinetic profiles.[1] Its bulky, three-dimensional structure can anchor a molecule within a target's binding pocket, a principle leveraged in antiviral and anticancer compounds.[1]

Complementing the adamantane core is the piperazine ring, a six-membered heterocycle that is considered a "privileged scaffold" in medicinal chemistry.[2] The piperazine moiety is prized for its ability to improve aqueous solubility and introduce basic nitrogen centers that can be protonated at physiological pH, which is often crucial for target interaction and favorable pharmacokinetic properties.[2] Its presence is widespread across numerous drug classes, including antipsychotics, antihistamines, and anti-infectives.[3][4]

The target molecule, 1-(1-Adamantylcarbonyl)piperazine, is therefore a key intermediate, providing a synthetically versatile platform to combine the lipophilic anchoring properties of adamantane with a polar, functionalizable piperazine handle. This guide, intended for researchers and drug development professionals, provides an in-depth examination of the core synthetic protocols, elucidating the chemical principles and strategic decisions that ensure a robust and reproducible synthesis.

Retrosynthetic Analysis and Core Synthetic Challenge

The synthesis of 1-(1-Adamantylcarbonyl)piperazine is fundamentally an amide bond formation, connecting the carbonyl carbon of an adamantane precursor to one of the nitrogen atoms of piperazine.

A retrosynthetic analysis logically disconnects the amide bond, identifying the two primary synthons:

-

Piperazine: A simple, symmetrical diamine.

-

1-Adamantanecarbonyl Chloride: An activated carboxylic acid derivative, chosen for its high reactivity.

The central challenge in this synthesis arises from the symmetrical nature of piperazine. With two equally reactive secondary amine nitrogens, the reaction with one equivalent of 1-adamantanecarbonyl chloride can lead to a statistical mixture of the desired mono-acylated product, the undesired di-acylated byproduct (1,4-bis(1-adamantylcarbonyl)piperazine), and unreacted piperazine.

To address this, two primary strategies are employed, each with distinct advantages and trade-offs:

-

Strategy A: Direct Acylation via Statistical Control: This approach utilizes a large excess of piperazine relative to the acylating agent. By Le Châtelier's principle, the high concentration of piperazine statistically favors the reaction of each acyl chloride molecule with a fresh, unreacted piperazine molecule, thereby minimizing the formation of the di-acylated product.

-

Strategy B: Orthogonal Protection-Deprotection Sequence: This more controlled, multi-step approach involves temporarily "masking" one of the piperazine nitrogens with a protecting group, most commonly the tert-butoxycarbonyl (Boc) group. This ensures that acylation can only occur at the single remaining free amine. A subsequent deprotection step then reveals the desired product.[5]

This guide will detail both methodologies, with a particular focus on Strategy B, which offers superior control and often leads to a cleaner product profile, a critical consideration in pharmaceutical development.

Synthesis Protocols: A Step-by-Step Guide

Part 1: Preparation of the Key Acylating Agent: 1-Adamantanecarbonyl Chloride

The precursor for both synthetic strategies is the highly reactive acyl chloride. This is typically prepared from the commercially available and stable 1-adamantanecarboxylic acid.

Causality and Experimental Rationale: The conversion of a carboxylic acid to an acyl chloride is a standard activation procedure. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which can be easily removed from the reaction mixture, simplifying purification.

Experimental Protocol: 1-Adamantanecarbonyl Chloride

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser (fitted with a drying tube or connected to a nitrogen line), add 1-adamantanecarboxylic acid (1.0 eq).

-

Reagent Addition: Suspend the acid in an excess of thionyl chloride (SOCl₂, ~5.0 eq). A co-solvent such as dichloromethane (DCM) can be used, but using SOCl₂ as both reagent and solvent is common. Add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).

-

Reaction: Gently heat the mixture to reflux (approximately 76 °C) and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure (distillation). The resulting crude 1-adamantanecarbonyl chloride, a low-melting solid, is often of sufficient purity to be used directly in the next step.

Part 2: Synthesis via Orthogonal Protection (Strategy B - Recommended)

This strategy offers the highest degree of control, making it the preferred method for achieving high purity.

Causality and Experimental Rationale: The Boc group is an ideal choice for protecting one of the piperazine nitrogens. It is stable to the basic or neutral conditions required for the subsequent acylation step but can be cleanly removed under acidic conditions that do not affect the newly formed amide bond. The reaction with di-tert-butyl dicarbonate ((Boc)₂O) is a robust and high-yielding method for its introduction.[6][7]

Experimental Protocol: 1-Boc-piperazine

-

Setup: In a round-bottom flask, dissolve piperazine (2.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq) in a minimal amount of the same solvent and add it dropwise to the cooled piperazine solution over 30-60 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

-

Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in a water-immiscible solvent like ethyl acetate. Wash the organic layer sequentially with water and brine to remove unreacted piperazine and its salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 1-Boc-piperazine as a white solid, which is typically pure enough for the next step.

Causality and Experimental Rationale: This is the key amide bond-forming step. With one nitrogen protected, the 1-adamantanecarbonyl chloride will react exclusively with the free secondary amine. A tertiary amine base, such as triethylamine (TEA), is added to act as an acid scavenger, neutralizing the HCl generated during the reaction. This prevents the formation of the hydrochloride salt of the piperazine reactant, which would render it unreactive.

Experimental Protocol: tert-butyl 4-(1-adamantylcarbonyl)piperazine-1-carboxylate

-

Setup: Dissolve 1-Boc-piperazine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C.

-

Reagent Addition: Dissolve 1-adamantanecarbonyl chloride (1.05 eq) in anhydrous DCM and add it dropwise to the cooled solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any remaining acid and triethylamine hydrochloride. Follow with a water wash and a brine wash.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure Boc-protected intermediate.

Causality and Experimental Rationale: The final step is the removal of the Boc protecting group. This is achieved under strongly acidic conditions. Trifluoroacetic acid (TFA) is highly effective as it is a strong acid and volatile, making its removal straightforward. Alternatively, a solution of HCl in an organic solvent like dioxane or diethyl ether can be used.

Experimental Protocol: 1-(1-Adamantylcarbonyl)piperazine

-

Setup: Dissolve the purified Boc-protected intermediate (1.0 eq) in dichloromethane (DCM).

-

Reagent Addition: Add an excess of trifluoroacetic acid (TFA, ~10 eq) or a saturated solution of HCl in 1,4-dioxane.

-

Reaction: Stir the solution at room temperature for 1-2 hours. The evolution of isobutylene gas will be observed.

-

Work-up: Remove the solvent and excess acid under reduced pressure. Dissolve the residue in DCM and wash with a saturated NaHCO₃ solution to neutralize any remaining acid and free the amine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The resulting crude product can be further purified by recrystallization or chromatography to yield 1-(1-Adamantylcarbonyl)piperazine as a pure solid.

Part 3: Synthesis via Direct Acylation (Strategy A)

This method is faster but requires careful control of stoichiometry and a more rigorous purification to separate the product from a large excess of starting material.

Experimental Protocol: Direct Acylation

-

Setup: Dissolve a large excess of piperazine (e.g., 10 eq) in anhydrous DCM and cool to 0 °C.

-

Reagent Addition: Dissolve 1-adamantanecarbonyl chloride (1.0 eq) in anhydrous DCM and add it dropwise to the piperazine solution. The excess piperazine acts as both the nucleophile and the base.

-

Reaction: Stir the reaction at room temperature for 2-4 hours.

-

Work-up and Purification: Concentrate the mixture. Add water and a strong base (e.g., 1M NaOH) to deprotonate the piperazine hydrochloride salt and dissolve the excess piperazine in the aqueous layer. Extract the aqueous layer multiple times with DCM. Combine the organic extracts, dry over Na₂SO₄, and concentrate. The crude product will require purification by column chromatography to separate the desired mono-acylated product from trace amounts of the di-acylated byproduct.

Data and Workflow Summary

Table 1: Comparison of Synthetic Strategies

| Parameter | Strategy A: Direct Acylation | Strategy B: Protected Intermediate |

| Number of Steps | 2 (including acyl chloride prep) | 4 (including acyl chloride prep) |

| Key Reagents | Piperazine (large excess), 1-Adamantanecarbonyl Chloride | (Boc)₂O, TEA, 1-Adamantanecarbonyl Chloride, TFA/HCl |

| Typical Overall Yield | Moderate (40-60%) | High (70-85%) |

| Purification | Challenging (requires separation from excess starting material) | Straightforward (cleaner reaction profile) |

| Control | Low (relies on statistics) | High (chemoselective) |

| Ideal Application | Rapid, small-scale synthesis where purification is not a major bottleneck. | Scalable synthesis, high-purity applications (pharmaceuticals). |

Visualization of Synthetic Pathways

The following diagrams illustrate the chemical transformations and the logical workflow of the recommended synthesis protocol.

Caption: Reaction scheme for the synthesis of 1-(1-Adamantylcarbonyl)piperazine.

Caption: Experimental workflow for the recommended multi-step synthesis (Strategy B).

Safety and Handling

-

1-Adamantanecarbonyl chloride: Corrosive and moisture-sensitive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Reacts with water to release HCl gas.

-

Piperazine: Can cause skin and respiratory irritation. Avoid inhalation of dust.[8][9]

-

Thionyl Chloride: Highly toxic and corrosive. Reacts violently with water. All operations must be conducted in a well-ventilated fume hood.

-

Trifluoroacetic Acid (TFA): Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood.

-

Solvents (DCM, THF): Use in a well-ventilated area and away from ignition sources.

This technical guide provides a comprehensive framework for the successful synthesis of 1-(1-Adamantylcarbonyl)piperazine. By understanding the underlying chemical principles and the rationale for each procedural choice, researchers can confidently and reproducibly execute this important transformation.

References

-

Baran, P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5789. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Available at: [Link]

-

Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 785-800. Available at: [Link]

-

Protheragen. (2024). 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. Available at: [Link]

- Google Patents. (2017). CN106543107A - A kind of synthetic method of 1 BOC piperazines.

-

Dimas, K., et al. (2025). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. Medicina, 61(10), 1731. Available at: [Link]

-

Li, J., et al. (2013). Novel Synthesis of Heterocycle-Containing Adamantane Derivatives. Asian Journal of Chemistry, 25(18), 10411-10413. Available at: [Link]

-

Shree Ganesh Remedies Limited. (n.d.). 1-(Cyclopropylcarbonyl)piperazine. Available at: [Link]

-

Wei, Q., et al. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. Beilstein Journal of Organic Chemistry, 16, 836-844. Available at: [Link]

-

Capot Chemical. (2008). MSDS of 1-(1-Adamantyl)piperazine. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(2-Adamantyl)piperazine. PubChem Compound Database. Available at: [Link]

-

Wikipedia. (n.d.). Piperazine. Available at: [Link]

-

Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. Available at: [Link]

-

ChemWhat. (n.d.). 1-(1-ADAMANTYL)PIPERAZINE CAS#: 19984-46-4. Available at: [Link]

-

Autecha. (n.d.). The Significance of Piperazine Derivatives in Modern Drug Discovery. Available at: [Link]

-

ResearchGate. (n.d.). Acylation of organozinc reagent with various acyl chlorides enabled by Cu(i)‐catalysis. Available at: [Link]

Sources

- 1. Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma [mdpi.com]

- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. nbinno.com [nbinno.com]

- 5. Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 7. 1-BOC-Piperazine synthesis - chemicalbook [chemicalbook.com]

- 8. capotchem.com [capotchem.com]

- 9. chemwhat.com [chemwhat.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-(1-Adamantylcarbonyl)piperazine

Introduction

1-(1-Adamantylcarbonyl)piperazine is a molecule of significant interest in medicinal chemistry and drug development. The adamantyl group, a rigid and lipophilic cage-like hydrocarbon, is often incorporated into drug candidates to enhance their therapeutic properties, such as improving metabolic stability and modulating receptor binding. The piperazine moiety is a common pharmacophore found in a wide range of biologically active compounds.[1] The combination of these two structural motifs in 1-(1-Adamantylcarbonyl)piperazine creates a molecule with potential applications in various therapeutic areas.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of organic molecules.[2] This in-depth technical guide provides a detailed analysis of the expected ¹H and ¹³C NMR spectral data of 1-(1-Adamantylcarbonyl)piperazine. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the NMR properties of this compound for synthesis confirmation, quality control, and further research. While a direct experimental spectrum for this specific molecule is not publicly available, this guide will provide a robust prediction and interpretation based on the well-established NMR characteristics of adamantane and piperazine derivatives.[3][4]

Molecular Structure and Numbering

A clear and consistent numbering system is crucial for the unambiguous assignment of NMR signals. The structure of 1-(1-Adamantylcarbonyl)piperazine with the IUPAC numbering for the adamantyl and piperazine rings is presented below.

Figure 1: Structure of 1-(1-Adamantylcarbonyl)piperazine with atom numbering.

¹H NMR Spectral Analysis (Predicted)

The ¹H NMR spectrum of 1-(1-Adamantylcarbonyl)piperazine is expected to show distinct signals corresponding to the adamantyl and piperazine protons. The chemical shifts are influenced by the electronic environment of the protons.[5]

Adamantyl Protons

The adamantyl cage has a high degree of symmetry, leading to simplified NMR spectra.[6][7] In a 1-substituted adamantane, there are three types of protons:

-

Bridgehead Protons (H-3, H-5, H-7): These protons are located on the tertiary carbons of the adamantyl cage. They are typically observed as a broad singlet in the range of δ 1.90-2.10 ppm .

-

Methylene Protons alpha to the Carbonyl Group (H-2, H-8, H-9): These six protons are on the carbons adjacent to the carbonyl-substituted bridgehead carbon. They are expected to appear as a broad singlet around δ 1.80-2.00 ppm .

-

Methylene Protons beta to the Carbonyl Group (H-4, H-6, H-10): These six protons are on the carbons further away from the carbonyl group. They are expected to be the most shielded of the adamantyl protons, appearing as a broad singlet around δ 1.65-1.85 ppm .

The broadness of the signals is due to complex, unresolved long-range couplings.

Piperazine Protons

The piperazine ring protons are more complex due to the influence of the amide bond and the potential for different conformations.[4][8]

-

Protons adjacent to the Carbonyl Group (H-2', H-6'): These four protons are on the carbons directly attached to the amide nitrogen. Due to the electron-withdrawing effect of the carbonyl group and the anisotropic effect of the C=O bond, these protons will be significantly deshielded and are expected to appear as a broad multiplet in the range of δ 3.40-3.80 ppm .

-

Protons adjacent to the NH Group (H-3', H-5'): These four protons are on the carbons attached to the other nitrogen of the piperazine ring. They will be more shielded than the H-2'/H-6' protons and are expected to appear as a broad multiplet around δ 2.70-3.00 ppm .

-

NH Proton: The proton on the secondary amine is expected to be a broad singlet, and its chemical shift can vary depending on the solvent, concentration, and temperature. It is typically observed in the range of δ 1.50-2.50 ppm , and may exchange with D₂O.

Table 1: Predicted ¹H NMR Spectral Data for 1-(1-Adamantylcarbonyl)piperazine

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1.65 - 1.85 | br s | 6H | Adamantyl CH₂ (β) |

| 1.80 - 2.00 | br s | 6H | Adamantyl CH₂ (α) |

| 1.90 - 2.10 | br s | 3H | Adamantyl CH |

| 1.50 - 2.50 | br s | 1H | NH |

| 2.70 - 3.00 | br m | 4H | Piperazine CH₂ (N-H) |

| 3.40 - 3.80 | br m | 4H | Piperazine CH₂ (N-CO) |

¹³C NMR Spectral Analysis (Predicted)

The ¹³C NMR spectrum will provide complementary information for the structural confirmation.

Adamantyl Carbons

The adamantyl moiety will show four distinct signals in the ¹³C NMR spectrum.[3][9][10]

-

Carbonyl Carbon (C-11): The amide carbonyl carbon is the most deshielded carbon and is expected to appear in the range of δ 175-178 ppm .

-

Quaternary Carbon (C-1): The bridgehead carbon attached to the carbonyl group will be deshielded and is expected around δ 40-42 ppm .

-

Tertiary Carbons (C-3, C-5, C-7): The other three bridgehead carbons are expected to resonate around δ 28-30 ppm .

-

Secondary Carbons (C-2, C-4, C-6, C-8, C-9, C-10): The six methylene carbons will appear in the range of δ 36-39 ppm . Due to their slightly different environments, these may resolve into two signals.

Piperazine Carbons

The piperazine ring will exhibit two signals for the methylene carbons.

-

Carbons adjacent to the Carbonyl Group (C-2', C-6'): These carbons will be deshielded by the adjacent amide functionality and are predicted to be in the range of δ 42-46 ppm .

-

Carbons adjacent to the NH Group (C-3', C-5'): These carbons are expected to be more shielded, with a chemical shift in the range of δ 45-48 ppm .

Table 2: Predicted ¹³C NMR Spectral Data for 1-(1-Adamantylcarbonyl)piperazine

| Chemical Shift (δ, ppm) | Assignment |

| 28 - 30 | Adamantyl CH |

| 36 - 39 | Adamantyl CH₂ |

| 40 - 42 | Adamantyl C (quaternary) |

| 42 - 46 | Piperazine CH₂ (N-CO) |

| 45 - 48 | Piperazine CH₂ (N-H) |

| 175 - 178 | Carbonyl C=O |

Experimental Considerations

Accurate and reproducible NMR data acquisition requires careful sample preparation and instrument setup.[11][12]

Protocol for NMR Sample Preparation and Data Acquisition

-

Sample Preparation:

-

Weigh approximately 5-10 mg of 1-(1-Adamantylcarbonyl)piperazine.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be required.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to obtain optimal resolution.

-

-

¹H NMR Acquisition:

-

Set the appropriate spectral width and number of scans.

-

Acquire the ¹H NMR spectrum.

-

Process the data (Fourier transform, phase correction, baseline correction, and integration).

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for all carbon signals.

-

Set the appropriate spectral width and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the ¹³C NMR data.

-

-

Data Analysis:

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

Assign the signals based on chemical shifts, multiplicities, and integration values.

-

Figure 2: General workflow for NMR sample preparation and data acquisition.

Dynamic NMR Phenomena

The piperazine ring can exist in different chair conformations, and there is restricted rotation around the C-N amide bond.[4] This can lead to dynamic NMR effects, where the appearance of the spectrum is temperature-dependent. At room temperature, the exchange between different conformers might be slow on the NMR timescale, leading to broadened signals for the piperazine protons.

If the signals for the piperazine protons are unusually broad or complex, variable temperature (VT) NMR studies would be necessary to probe these dynamic processes. At higher temperatures, the rate of conformational exchange and amide bond rotation would increase, potentially leading to sharper, averaged signals. Conversely, at lower temperatures, the exchange could be "frozen out," and distinct signals for the axial and equatorial protons of the piperazine ring might be observed.

Conclusion

This technical guide provides a comprehensive overview of the expected ¹H and ¹³C NMR spectral data for 1-(1-Adamantylcarbonyl)piperazine. The predicted chemical shifts and multiplicities for both the adamantyl and piperazine moieties are detailed, offering a solid foundation for the structural verification of this compound. The provided experimental protocol and discussion of potential dynamic NMR effects further equip researchers with the necessary knowledge to obtain and interpret high-quality NMR spectra. The combination of the rigid adamantyl cage and the flexible piperazine ring results in a unique NMR fingerprint that can be unambiguously assigned with the information presented herein.

References

-

Šestak, V., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PLoS ONE, 11(11), e0166133. [Link]

-

Pehk, T., & Lippmaa, E. (1971). 13C NMR spectra of adamantane derivatives. Organic Magnetic Resonance, 3(5), 679-687. [Link]

-

Kühn, F., et al. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. New Journal of Chemistry, 43(1), 173-182. [Link]

-

Li, Y., et al. (2022). C–H Activation-Enabled Synthesis of A Piperazine-Embedded Azadibenzo[a,g]corannulene Analogue. Organic Letters, 24(31), 5779–5784. [Link]

-

Yilmaz, F., et al. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 64(1), 35-42. [Link]

-

ATB (Automated Topology Builder). Piperazine. [Link]

-

University of Colorado Boulder. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

-

Ivanova, A. G., et al. (2022). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 8(9), 101. [Link]

-

Zhang, D., et al. (2005). Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Magnetic Resonance in Chemistry, 43(11), 901-904. [Link]

-

Fort, R. C., & Schleyer, P. V. R. (1964). The Proton Magnetic Resonance Spectra of Adamantane and Its Derivatives. The Journal of Organic Chemistry, 30(3), 789-797. [Link]

-

Ye, C., et al. (2022). Solid-state chemical-shift referencing with adamantane. Journal of Magnetic Resonance, 343, 107291. [Link]

-

Murai, M., et al. (2008). Synthesis and characterization of new piperazine-type inhibitors for mitochondrial NADH-ubiquinone oxidoreductase (complex I). Biochemistry, 47(40), 10696-10705. [Link]

-

Sagar, B. K., et al. (2021). SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. International Journal of Pharmaceutical Sciences and Research, 12(10), 5424-30. [Link]

-

Wikipedia. Adamantane. [Link]

Sources

- 1. ijpsr.com [ijpsr.com]

- 2. Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. kbfi.ee [kbfi.ee]

- 4. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]

- 5. web.pdx.edu [web.pdx.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Adamantane - Wikipedia [en.wikipedia.org]

- 8. revroum.lew.ro [revroum.lew.ro]

- 9. Adamantane(281-23-2) 13C NMR spectrum [chemicalbook.com]

- 10. Solid-state chemical-shift referencing with adamantane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. mdpi.com [mdpi.com]

Mass spectrometry fragmentation pattern of 1-(1-Adamantylcarbonyl)piperazine

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 1-(1-Adamantylcarbonyl)piperazine

Abstract

This technical guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation pattern of 1-(1-adamantylcarbonyl)piperazine (Molecular Formula: C₁₅H₂₄N₂O, Molecular Weight: 248.36 g/mol ). This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize mass spectrometry for the structural elucidation of complex molecules. By dissecting the fragmentation pathways, this guide offers a predictive framework for identifying this compound and its analogues, grounded in the fundamental principles of mass spectrometry and supported by empirical data from related structures.

Introduction: The Structural Rationale

1-(1-Adamantylcarbonyl)piperazine is a molecule of significant interest, wedding two highly influential scaffolds in medicinal chemistry: the rigid, lipophilic adamantane cage and the versatile piperazine ring. Adamantane derivatives are known for their therapeutic applications, including antiviral and CNS-active agents, while the piperazine moiety is a cornerstone of many pharmaceuticals due to its favorable pharmacokinetic properties.

The structural characterization of such molecules is paramount in drug discovery and quality control. Mass spectrometry (MS) provides unparalleled sensitivity and structural information through the analysis of molecular fragmentation. Understanding the specific fragmentation pattern of 1-(1-adamantylcarbonyl)piperazine is crucial for its unambiguous identification in complex matrices, metabolite studies, and synthetic chemistry workflows. This guide elucidates the primary cleavage sites and rearrangement mechanisms that dictate its mass spectrum under electron ionization (EI) conditions.

Molecular Architecture and Inherent Labilities

The fragmentation of this molecule is governed by its distinct structural domains: the adamantyl group, the amide linkage, and the piperazine ring. The stability of the resulting fragments, particularly the formation of stable carbocations, is the primary driving force for the observed fragmentation pathways.[1]

Caption: Key structural domains of 1-(1-Adamantylcarbonyl)piperazine.

Experimental Protocol: A Self-Validating System

To ensure reproducible and interpretable results, a standardized analytical protocol is essential. The following outlines a typical Gas Chromatography-Mass Spectrometry (GC-MS) workflow for analyzing this compound.

3.1. Sample Preparation

-

Solubilization: Prepare a 1 mg/mL stock solution of 1-(1-adamantylcarbonyl)piperazine in a volatile organic solvent such as methanol or acetonitrile.

-

Dilution: Create a working solution of 1-10 µg/mL from the stock solution.

-

Internal Standard: If quantitative analysis is required, add an appropriate internal standard.

3.2. GC-MS Instrumentation and Conditions

-

System: A standard GC system coupled to a single quadrupole or ion trap mass spectrometer with an Electron Ionization (EI) source.

-

GC Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.

-

Injection: 1 µL injection in splitless mode at 250°C.

-

Oven Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp: 20°C/min to 300°C.

-

Final hold: 5 minutes at 300°C.

-

-

MS Conditions:

Primary Fragmentation Pathways and Mechanistic Insights

Upon electron ionization, 1-(1-adamantylcarbonyl)piperazine will form a molecular ion (M•+) at m/z 248 . This ion is energetically unstable and will undergo fragmentation through several competing, high-probability pathways.

Caption: Predicted major fragmentation pathways for 1-(1-Adamantylcarbonyl)piperazine.

4.1. Pathway A: Formation of the Adamantyl Cation (m/z 135)

This is predicted to be the most dominant fragmentation pathway, leading to the base peak in the spectrum. The driving force is the exceptional stability of the tertiary 1-adamantyl carbocation.

-

Mechanism: Alpha-cleavage of the carbon-carbon bond between the adamantyl cage and the carbonyl group.

-

Fragment Ion: The adamantyl cation, [C₁₀H₁₅]⁺.

-

Observed m/z: 135.

-

Significance: The presence of a high-intensity peak at m/z 135 is a hallmark of 1-substituted adamantane derivatives.[2][4] The mass spectra of adamantane itself and its derivatives consistently show m/z 135 as a major fragment, corresponding to the loss of a hydrogen atom or a substituent to form the stable cation.[4][5][6]

4.2. Pathway B: Formation of the Adamantylcarbonyl Cation (m/z 163)

Cleavage of the amide C-N bond is another classic fragmentation route for N-acyl compounds.

-

Mechanism: The bond between the carbonyl carbon and the piperazine nitrogen cleaves, with the charge retained by the larger, adamantyl-containing fragment.

-

Fragment Ion: The adamantylcarbonyl (acylium) ion, [C₁₁H₁₅O]⁺.

-

Observed m/z: 163.

-

Significance: This peak confirms the presence of the adamantylcarbonyl substructure. Its intensity is expected to be moderate.

4.3. Pathway C: Piperazine-Related Fragmentations (m/z 113, 85, 70, 56)

Fragmentation can also be initiated by cleavage where the charge is retained by the piperazine-containing portion of the molecule.

-

Mechanism 1 (m/z 113): Cleavage of the bond between the adamantyl group and the carbonyl carbon, with charge retention on the piperazinecarbonyl fragment.

-

Fragment Ion: [C₅H₉N₂O]⁺.

-

Observed m/z: 113.

-

-

Mechanism 2 (Piperazine Ring Cleavage): The piperazine ring itself is susceptible to fragmentation, often through the loss of ethylene (C₂H₄) units or retro-Diels-Alder-type reactions.[7][8] This is especially true for the protonated molecule in ESI-MS but also occurs in EI.

-

Fragment Ions: Common fragments for N-substituted piperazines include ions at m/z 85 ([C₄H₉N₂]⁺), m/z 70 ([C₄H₈N]⁺), and m/z 56 ([C₃H₆N]⁺).[7][9] These ions arise from various C-C and C-N bond cleavages within the piperazine ring. The mass spectrum of the analogous 1-acetylpiperazine shows significant peaks at m/z 56, 69, and 85, supporting this fragmentation pattern.[10]

-

Summary of Predicted Mass Fragments

The following table summarizes the key ions expected in the 70 eV EI mass spectrum of 1-(1-adamantylcarbonyl)piperazine.

| m/z | Proposed Ion Structure | Formula | Formation Mechanism | Predicted Relative Intensity |

| 248 | Molecular Ion (M•+) | [C₁₅H₂₄N₂O]•+ | Electron Ionization | Low to Medium |

| 135 | Adamantyl Cation | [C₁₀H₁₅]⁺ | α-Cleavage (C-C) | High (Base Peak) |

| 163 | Adamantylcarbonyl Cation | [C₁₁H₁₅O]⁺ | Amide C-N Cleavage | Medium |

| 113 | Piperazinecarbonyl Cation | [C₅H₉N₂O]⁺ | α-Cleavage (Loss of Ad•) | Medium |

| 85 | Piperazine Ring Fragment | [C₄H₉N₂]⁺ | Ring Cleavage | Medium to Low |

| 70 | Piperazine Ring Fragment | [C₄H₈N]⁺ | Ring Cleavage | Medium |

| 56 | Piperazine Ring Fragment | [C₃H₆N]⁺ | Ring Cleavage | Medium |

Conclusion

The mass spectrometry fragmentation of 1-(1-adamantylcarbonyl)piperazine is predicted to be dominated by the formation of the highly stable adamantyl cation at m/z 135 , which will likely be the base peak. Secondary, yet structurally informative, fragments arising from amide bond cleavage (m/z 163) and piperazine ring fragmentation (m/z 113, 85, 70, 56) provide a comprehensive fingerprint for the molecule. This predictive guide, based on fundamental chemical principles and data from analogous structures, serves as a robust tool for scientists engaged in the identification and characterization of adamantane-piperazine conjugates.

References

- Zhu, N., et al. (n.d.). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society.

- (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. RACO.

- (n.d.). Mass spectrometry of diamantane and some adamantane derivatives. ResearchGate.

- (n.d.). Adamantane. Wikipedia.

- (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate.

- (n.d.). 1- and 2-Adamantyl Radicals and Cations in the Gas Phase: Thermochemistry and Mass Spectrometry. ACS Publications.

- (n.d.). 1-(1-adamantylcarbonyl)piperazine. Santa Cruz Biotechnology.

- (2022). Electronic spectroscopy of cationic adamantane clusters and dehydrogenated adamantane in helium droplets. Royal Society of Chemistry.

- (n.d.). Adamantane, 1-(1-piperazinyl). PubChem.

- (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. Chemistry LibreTexts.

- (n.d.). Chemical structures, precursor ions, [M+H] + and fragmentation patterns of piperazine designer drugs observed in LC-MS. ResearchGate.

- (2001). Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. PubMed.

- (n.d.). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. PubMed Central.

- (n.d.). UCF CHM2211 Chapter 14.29 - List of Fragmentation Patterns. YouTube.

- (n.d.). Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols. Benchchem.

- (n.d.). 1-(1-ADAMANTYL)PIPERAZINE CAS#: 19984-46-4. ChemWhat.

- Waltman, R. J., & Ling, A. C. (1980). Mass spectrometry of diamantane and some adamantane derivatives. Canadian Journal of Chemistry, 58(20), 2189-2196.

- (n.d.). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PubMed Central.

- (n.d.). Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane. PubMed Central.

- (n.d.). Supporting Information for a scientific publication.

- (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI.

- (n.d.). 1-Acetylpiperazine(13889-98-0) Mass Spectrum. ChemicalBook.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Adamantane - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. 1-Acetylpiperazine(13889-98-0) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction Data of 1-(1-Adamantylcarbonyl)piperazine

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and crystallographic analysis of 1-(1-Adamantylcarbonyl)piperazine. While, as of the date of this publication, a definitive crystal structure for this specific molecule has not been deposited in the Cambridge Structural Database (CSD), this document serves as a predictive guide for researchers in the field of drug development and materials science. By leveraging established synthetic methodologies and drawing comparisons with structurally related adamantane and piperazine derivatives, we present a plausible synthetic route and predict the key crystallographic and structural features of the title compound. This guide is intended to be a valuable resource for scientists working on the design and analysis of novel bioactive molecules incorporating the adamantyl moiety.

Introduction: The Significance of Adamantane-Piperazine Conjugates

The adamantane cage, a rigid and lipophilic hydrocarbon, is a well-established pharmacophore in medicinal chemistry. Its unique steric bulk and metabolic stability have been exploited to enhance the therapeutic properties of numerous drugs. The piperazine ring, a common nitrogen-containing heterocycle, is another privileged scaffold in drug discovery, known to improve the aqueous solubility and pharmacokinetic profile of drug candidates. The conjugation of these two moieties in 1-(1-Adamantylcarbonyl)piperazine creates a molecule of significant interest for the development of novel therapeutics, potentially for antiviral or central nervous system applications.

A precise understanding of the three-dimensional structure of this molecule is paramount for elucidating its structure-activity relationship (SAR) and for designing next-generation analogs. Single-crystal X-ray diffraction is the gold standard for unambiguously determining the solid-state structure of a molecule, providing precise information on bond lengths, bond angles, and intermolecular interactions. This guide outlines the necessary steps to achieve this and presents a reasoned prediction of the expected structural features of 1-(1-Adamantylcarbonyl)piperazine.

Synthesis and Spectroscopic Characterization

The synthesis of 1-(1-Adamantylcarbonyl)piperazine can be readily achieved through standard amide bond formation protocols. A reliable method involves the coupling of adamantane-1-carbonyl chloride with an excess of piperazine to favor the mono-acylated product.

Proposed Synthetic Protocol

A plausible synthetic route is outlined below:

-

Reaction Setup: To a solution of piperazine (4.0 equivalents) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), cooled to 0 °C in an ice bath, is added triethylamine (1.5 equivalents) as an acid scavenger.

-

Addition of Acyl Chloride: Adamantane-1-carbonyl chloride (1.0 equivalent), dissolved in the same solvent, is added dropwise to the stirred piperazine solution over a period of 30 minutes. The reaction is allowed to slowly warm to room temperature and stirred for an additional 12-18 hours.

-

Work-up and Purification: The reaction mixture is then quenched with water and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 1-(1-Adamantylcarbonyl)piperazine.

Predicted Spectroscopic Data

Based on the analysis of similar compounds, the following spectroscopic data are predicted for the characterization of 1-(1-Adamantylcarbonyl)piperazine:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the adamantyl cage protons, likely as broad singlets or multiplets in the range of 1.7-2.1 ppm. The protons on the piperazine ring will appear as distinct multiplets, with those alpha to the carbonyl group shifted downfield compared to those alpha to the secondary amine.

-

¹³C NMR: The carbon NMR will display signals corresponding to the adamantyl cage carbons and the four distinct carbons of the piperazine ring. The carbonyl carbon is expected to have a chemical shift in the range of 170-175 ppm.

-

IR Spectroscopy: The infrared spectrum will be dominated by a strong carbonyl (C=O) stretching vibration, anticipated around 1630-1650 cm⁻¹. The N-H stretching of the secondary amine in the piperazine ring should be observable as a weaker band in the region of 3200-3400 cm⁻¹.

-

Mass Spectrometry: The mass spectrum should show a clear molecular ion peak corresponding to the calculated molecular weight of the compound (C15H24N2O, 248.37 g/mol ).

Single-Crystal X-ray Diffraction: A Practical Workflow

Obtaining high-quality single crystals is a critical prerequisite for X-ray diffraction analysis. For 1-(1-Adamantylcarbonyl)piperazine, slow evaporation of a solution in a suitable solvent system (e.g., ethyl acetate/hexane) is a promising crystallization technique.

Experimental Protocol for Data Collection and Structure Solution

The following protocol outlines the standard procedure for single-crystal X-ray diffraction analysis:

-

Crystal Mounting: A suitable single crystal of appropriate size and quality is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The data is collected at a low temperature (typically 100 K) to minimize thermal vibrations. A complete sphere of diffraction data is collected by rotating the crystal through a series of frames.

-

Data Processing: The raw diffraction data is processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the electron density. This model is then refined against the experimental data to optimize the atomic positions, and thermal parameters, and to minimize the difference between the observed and calculated structure factors.

The workflow for the synthesis and structural analysis is depicted in the following diagram:

Navigating the Labyrinth: A Technical Guide to Sourcing and Verifying 1-(1-Adamantylcarbonyl)piperazine for Research and Development

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of pharmaceutical research and development, the quality and reliable sourcing of key chemical intermediates are paramount to the success of any project. This guide provides a comprehensive technical overview of 1-(1-Adamantylcarbonyl)piperazine, a crucial building block in the synthesis of various biologically active compounds. We will delve into the identification of commercial suppliers, robust quality control methodologies, and safe handling protocols, equipping researchers with the necessary knowledge to confidently procure and utilize this important molecule.

The Significance of 1-(1-Adamantylcarbonyl)piperazine in Medicinal Chemistry

The adamantane moiety, with its rigid and lipophilic cage-like structure, is a privileged scaffold in medicinal chemistry, often incorporated into drug candidates to enhance their therapeutic properties.[1] The piperazine ring, a common pharmacophore, is found in a multitude of approved drugs, contributing to improved pharmacokinetic profiles.[2] The conjugation of these two entities in 1-(1-Adamantylcarbonyl)piperazine creates a versatile intermediate with significant potential in the development of novel therapeutics, particularly in the areas of neurological disorders and oncology.[2][3]

Identifying and Qualifying Commercial Suppliers

A critical first step for any research endeavor is the procurement of high-quality starting materials. Several chemical suppliers offer 1-(1-Adamantylcarbonyl)piperazine, and a careful evaluation of their offerings is essential.

Below is a comparative table of some of the key suppliers. Researchers are advised to request certificates of analysis (CoA) and safety data sheets (SDS) from each vendor to make an informed decision based on their specific research needs.

| Supplier | Product Number | Purity Specification | Available Quantities |

| Santa Cruz Biotechnology | sc-259449 | ≥98% | 1g, 5g, 25g |

| Sigma-Aldrich | CDS004787 | ≥97% | 250mg, 1g, 5g |

| [Supplier 3] | [Product Number] | [Purity] | [Quantities] |

| [Supplier 4] | [Product Number] | [Purity] | [Quantities] |

Note: This table is not exhaustive and researchers are encouraged to conduct their own market research. The availability and specifications are subject to change.

When selecting a supplier, consider the following:

-

Purity: Ensure the purity meets the requirements of your intended application. For early-stage discovery, a purity of ≥95% may be acceptable, while for later-stage development, ≥98% or higher is often necessary.

-

Consistency: Lot-to-lot consistency is crucial for reproducible experimental results. Inquire about the supplier's quality management system.

-

Documentation: A comprehensive CoA should be provided, detailing the analytical methods used for quality control and the corresponding results.

-

Technical Support: A responsive and knowledgeable technical support team can be an invaluable resource.

Synthesis of 1-(1-Adamantylcarbonyl)piperazine: A General Protocol

For researchers who wish to synthesize 1-(1-Adamantylcarbonyl)piperazine in-house, a common and straightforward method involves the acylation of piperazine with adamantane-1-carbonyl chloride.[4]

Reaction Scheme:

Figure 1: General synthesis of 1-(1-Adamantylcarbonyl)piperazine.

Experimental Protocol:

-

Dissolution: Dissolve piperazine (1.1 equivalents) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents), to the solution.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Acylation: Slowly add a solution of adamantane-1-carbonyl chloride (1.0 equivalent) in the same solvent to the cooled piperazine solution.

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure 1-(1-Adamantylcarbonyl)piperazine.

Quality Control and Analytical Verification: Ensuring Purity and Identity

Rigorous analytical testing is imperative to confirm the identity and purity of the procured or synthesized 1-(1-Adamantylcarbonyl)piperazine. The following are standard analytical techniques and representative protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. Both ¹H and ¹³C NMR should be performed to confirm the chemical structure.

¹H NMR (400 MHz, CDCl₃): The expected proton signals include those for the adamantyl cage protons (typically in the range of 1.7-2.1 ppm), and the piperazine ring protons (which may appear as broad signals around 2.8 and 3.6 ppm).

¹³C NMR (100 MHz, CDCl₃): The carbon spectrum will show characteristic signals for the carbonyl carbon (around 176 ppm), the quaternary carbon of the adamantyl group, and the carbons of the adamantyl cage and the piperazine ring.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of the compound. A reverse-phase HPLC method is typically employed.

Experimental Protocol:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve a small amount of the compound in the mobile phase.

This method should be validated for linearity, precision, accuracy, and robustness to ensure reliable purity assessment.[5][6]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for this type of molecule.

Expected Result: The mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 249.2. Fragmentation patterns can also provide further structural confirmation.[7]

Analytical Workflow:

Figure 2: A typical workflow for the analytical verification of 1-(1-Adamantylcarbonyl)piperazine.

Safe Handling and Storage

As with any chemical reagent, proper safety precautions must be observed when handling 1-(1-Adamantylcarbonyl)piperazine. Researchers should always consult the Safety Data Sheet (SDS) provided by the supplier for detailed information.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[8]

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[9]

-

Handling: Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.[8]

-

Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.[10][11]

Conclusion

1-(1-Adamantylcarbonyl)piperazine is a valuable intermediate for the synthesis of novel drug candidates. The successful integration of this building block into a research program hinges on the ability to source high-quality material and verify its integrity through rigorous analytical methods. This guide has provided a framework for researchers to confidently navigate the procurement and quality control processes, thereby ensuring the reliability and reproducibility of their scientific endeavors.

References

-

UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

- Gadzała-Kopciuch, R. M. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.

- Patel, R. V., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design.

- de Oliveira, V., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 581-593.

- Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(4), 545-553.

- Yuan, G., et al. (2005). Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Magnetic Resonance in Chemistry, 43(11), 936-939.

- Ivanova, G., & Philipov, S. (2017). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molbank, 2017(4), M963.

- Kolokouris, A., et al. (2023). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. Molecules, 28(14), 5468.

- Zhang, T., et al. (2022). Chemical structures, precursor ions, [M+H] + and fragmentation patterns of piperazine designer drugs observed in LC-MS. MethodsX, 9, 101689.

-

Organic Chemistry Portal. Synthesis of piperazines. [Link]

- Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.

-

Capot Chemical. MSDS of 1-(1-Adamantyl)piperazine. [Link]

- Majeed, N. S. (2018). Is there any synthesis method available for the preparation of 1-Amino Piperazine?.

- Singh, K., & Kumar, A. (2017). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. World Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 564-586.

- Muszalska, I., Ładowska, H., & Sabiniarz, A. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 3-10.

-

Organic Syntheses. 1-benzylpiperazine. [Link]

-

Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]

- Muszalska, I., Ładowska, H., & Sabiniarz, A. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 3-10.

- Norton, S. (1955). Some pharmacological properties of piperazine. British journal of pharmacology and chemotherapy, 10(3), 389–392.

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Piperazine synthesis [organic-chemistry.org]

- 5. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 8. fishersci.com [fishersci.com]

- 9. capotchem.com [capotchem.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. mmbio.byu.edu [mmbio.byu.edu]

An In-Depth Technical Guide to the Basic Handling and Storage of 1-(1-Adamantylcarbonyl)piperazine

Introduction: Understanding the Molecule

1-(1-Adamantylcarbonyl)piperazine is a bifunctional molecule of significant interest in medicinal chemistry and drug development. It incorporates two key pharmacophores: the rigid, lipophilic adamantane cage and the versatile piperazine ring. The adamantane moiety, a stable and strain-free tricyclic alkane, is known to improve the pharmacokinetic properties of drug candidates, such as metabolic stability and oral bioavailability.[1][2] The piperazine ring is a common structural motif in a vast number of biologically active compounds, offering sites for further functionalization and influencing solubility and receptor binding.[3]

This guide provides a comprehensive framework for the safe handling and optimal storage of 1-(1-Adamantylcarbonyl)piperazine, ensuring the integrity of the compound and the safety of laboratory personnel. The protocols described herein are synthesized from established best practices for its constituent chemical classes and general laboratory safety standards.

Physicochemical & Hazard Profile

A thorough understanding of the compound's properties is the foundation of safe handling. While comprehensive experimental data for this specific molecule is not fully published, its characteristics can be reliably inferred from its adamantane and piperazine components.

Table 1: Physicochemical Properties of 1-(1-Adamantylcarbonyl)piperazine

| Property | Value / Description | Rationale / Source |

| CAS Number | 19984-46-4 | [4] |

| Molecular Formula | C₁₅H₂₄N₂O | Derived from structure |

| Molecular Weight | 248.37 g/mol | Calculated |

| Physical State | White to off-white crystalline solid. | Inferred from related compounds like piperazine and adamantane.[1][5] |

| Solubility | Likely soluble in water and various organic solvents. | Piperazine is freely soluble in water.[5] The adamantyl group increases lipophilicity. |

| Stability | The adamantane cage provides high thermal stability.[6][7] The piperazine moiety may be sensitive to light and atmospheric CO₂.[8] | The amide linkage may be susceptible to hydrolysis under strong acid/base conditions. |

Hazard Identification: The primary hazards associated with 1-(1-Adamantylcarbonyl)piperazine are derived from the piperazine component. Piperazine is classified as a corrosive material that can cause severe skin burns and eye damage.[9][10] It is also a known respiratory and skin sensitizer, meaning it can cause allergic reactions upon exposure.[9][11] While the adamantane group itself is of low toxicity, the overall compound should be treated with care.[12]

-

Hazard Codes (Inferred): Xi (Irritant), Xn (Harmful).[4]

-

Potential Health Effects: May cause respiratory irritation, serious eye damage, and skin irritation or allergic reactions.[11][13]

Laboratory Handling Protocols: A Self-Validating System

Safe handling is achieved through a multi-layered approach encompassing engineering controls, appropriate personal protective equipment (PPE), and meticulous experimental technique. The causality behind each step is critical for fostering a culture of safety and scientific integrity.

Engineering Controls: The First Line of Defense

Causality: The primary risk during handling is the inadvertent inhalation or contact with fine particles of the solid compound. Therefore, containment is paramount.

-

Fume Hood: All weighing and transfer operations involving 1-(1-Adamantylcarbonyl)piperazine powder must be conducted inside a certified chemical fume hood.[9][10] This prevents the dispersion of airborne particles into the laboratory environment.

-

Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[14] Local exhaust ventilation, such as a snorkel, can be used for less dusty procedures outside a fume hood if a risk assessment deems it safe.

Personal Protective Equipment (PPE): Essential Barrier Protection

Causality: PPE serves as the last line of defense, protecting the researcher from direct contact with the chemical. The choice of PPE is dictated by the hazards identified in Section 2.

-

Hand Protection: Wear nitrile or neoprene gloves that have been inspected for integrity before use.[13] Given the corrosive potential of the piperazine moiety, double-gloving is recommended for handling larger quantities. Always use proper glove removal technique to avoid contaminating your skin.[13]

-

Eye Protection: ANSI-approved safety glasses with side shields are mandatory at a minimum. When there is a risk of splashing or significant dust generation, chemical splash goggles should be worn.[10]

-

Body Protection: A flame-resistant laboratory coat should be worn and kept fully buttoned.

-

Respiratory Protection: If engineering controls are insufficient or during a large spill clean-up, a NIOSH-approved respirator with appropriate particulate filters (e.g., N95 or P100) is required.[13]

Experimental Workflow: Step-by-Step Methodology

This protocol ensures that the compound is handled in a manner that minimizes exposure and maintains its purity.

Protocol 1: Weighing and Dispensing

-

Preparation: Don PPE and ensure the chemical fume hood is functioning correctly. Place an analytical balance and all necessary equipment (spatulas, weigh boats, receiving vessel) inside the hood.

-

Equilibration: Allow the sealed container of 1-(1-Adamantylcarbonyl)piperazine to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture, which is critical given the hygroscopic nature of piperazine.

-

Dispensing: Open the container inside the fume hood. Use a clean spatula to carefully transfer the desired amount of powder to a weigh boat. Avoid pouring the powder, as this can create dust clouds.

-

Transfer: Gently transfer the weighed solid into the reaction vessel or solvent.

-

Sealing: Promptly and securely close the main container to protect it from atmospheric moisture and contaminants.[11]

-

Cleanup: Decontaminate the spatula and work surface. Dispose of the weigh boat and any contaminated gloves as solid chemical waste.

Diagram 1: Safe Handling Workflow This diagram illustrates the logical flow of operations for safely handling 1-(1-Adamantylcarbonyl)piperazine.

Caption: Workflow for handling 1-(1-Adamantylcarbonyl)piperazine.

Storage & Stability: Preserving Compound Integrity

Proper storage is not merely about containment; it is a scientifically driven process to prevent degradation and ensure the compound's long-term viability for research.

Optimal Storage Conditions

Causality: The storage conditions are designed to mitigate risks from the compound's inherent chemical properties, primarily the reactivity of the piperazine ring.

Table 2: Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place.[12][15] Recommended temperature <15°C.[16] | While the adamantane moiety is thermally stable, cooler temperatures slow potential degradation pathways.[2] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen).[11] | The secondary amine in the piperazine ring can react with atmospheric carbon dioxide.[8] |

| Light | Protect from light by using an amber glass vial or storing in a dark cabinet.[11] | Piperazine and related compounds can be light-sensitive. |

| Moisture | Keep container tightly closed in a dry, well-ventilated place.[10][11] | The piperazine moiety is hygroscopic; moisture can lead to clumping and potential hydrolysis of the amide bond. |

| Location | Store in a designated chemical storage cabinet, away from heat sources and direct sunlight.[14][17][18] Do not store above eye level.[18] |

Chemical Compatibility

Causality: Improper segregation of chemicals can lead to dangerous reactions. The basic nitrogen atoms of the piperazine ring make the compound incompatible with acids and strong oxidizing agents.

Table 3: Storage Compatibility

| Compatible Materials | Incompatible Materials |

| Borosilicate glass (primary container) | Strong oxidizing agents[10] |

| Polypropylene, Polyethylene (caps, secondary containment) | Strong acids, acid anhydrides, acid chlorides[10] |

| Inert plastics (PTFE) | Materials that react with amines |

Diagram 2: Storage Decision Logic This diagram provides a logical path for determining the correct storage protocol for the compound.

Caption: Decision tree for proper chemical storage.

Long-Term Stability & Disposal

-

Routine Inspection: Periodically inspect the container for any signs of degradation, such as discoloration, clumping, or pressure buildup.[18]

-

Disposal: Dispose of unused or waste material in accordance with local, state, and federal regulations.[13] This typically involves packaging the waste in a sealed, labeled container for pickup by a licensed professional waste disposal service.[13] Contaminated packaging should be disposed of as unused product.[13]

Conclusion

The safe and effective use of 1-(1-Adamantylcarbonyl)piperazine in a research setting is contingent upon a robust understanding of its chemical nature. By implementing the engineering controls, PPE, and specific handling and storage protocols detailed in this guide, researchers can protect themselves, maintain the integrity of the compound, and ensure the generation of reliable and reproducible scientific data. Adherence to these principles embodies the core tenets of scientific responsibility and laboratory safety.

References

-

Capot Chemical Co., Ltd. (2008). MSDS of 1-(1-Adamantyl)piperazine. Retrieved from Capot Chemical. [Link]

-

Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Adamantane. Retrieved from Carl ROTH. [Link]

-

Zlateva, T., et al. (2021). HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES. Journal of Chemical Technology and Metallurgy, 56(5), 1013-1019. [Link]

-

United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from UNODC. [Link]

-

University of Wisconsin–Madison. (n.d.). Chemical Storage. Environment, Health & Safety. Retrieved from [Link]

-

Food and Drug Administration (FDA). (n.d.). Annex 9 Guide to good storage practices for pharmaceuticals. Retrieved from FDA. [Link]

-

Xu, G., et al. (2017). The Activator Mechanism of Piperazine in Aqueous Methyldiethanolamine Solutions. Energy Procedia, 114, 2078-2087. [Link]

-

Wikipedia. (n.d.). Adamantane. Retrieved from [Link]

-

U.S. Chemical Storage. (n.d.). Serving The Pharmaceutical Industry. Retrieved from [Link]

-

ResearchGate. (2021). (PDF) HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES. Retrieved from [Link]

-

Di Francesco, T., et al. (2021). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. International Journal of Molecular Sciences, 22(19), 10793. [Link]

-

Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

-

Indiana University. (n.d.). Storage of Laboratory Chemicals. Research Safety. Retrieved from [Link]

-

Bratovš, A., et al. (2019). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 24(16), 2969. [Link]

-

Czarnecka, K., et al. (2021). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 26(9), 2452. [Link]

-

ChemWhat. (n.d.). 1-(1-ADAMANTYL)PIPERAZINE CAS#: 19984-46-4. Retrieved from [Link]

-

Science.gov. (n.d.). piperazines: Topics by Science.gov. Retrieved from [Link]

-

DENIOS, Inc. (2024). Proper Storage of Hazardous Chemicals: Best Practices for Safety & Compliance. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Synthesis and Applications of Adamantane Derivatives: Featuring 1-Adamantanemethylamine. Retrieved from [Link]

-

Ataman Kimya. (n.d.). PIPERAZINES. Retrieved from [Link]

Sources

- 1. Adamantane - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. piperazines: Topics by Science.gov [science.gov]

- 4. chemwhat.com [chemwhat.com]

- 5. Piperazine - Wikipedia [en.wikipedia.org]

- 6. HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES | Journal of Chemical Technology and Metallurgy [j.uctm.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. carlroth.com [carlroth.com]

- 13. capotchem.com [capotchem.com]

- 14. chemtech-us.com [chemtech-us.com]

- 15. fda.gov.ph [fda.gov.ph]

- 16. 1-(Cyclopropylcarbonyl)piperazine Hydrochloride | 1021298-67-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 17. Chemical Storage – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]

- 18. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]

Methodological & Application

Application Notes and Protocols for the Biological Screening of Adamantane-Containing Compounds

Introduction: The Adamantane Moiety as a Privileged Scaffold in Drug Discovery

The adamantane cage, a rigid, lipophilic, and three-dimensional hydrocarbon, has carved a unique niche in medicinal chemistry. Its incorporation into molecular scaffolds can significantly enhance a compound's therapeutic potential by improving its pharmacokinetic and pharmacodynamic properties.[1][2] Adamantane derivatives have demonstrated a broad spectrum of biological activities, including antiviral, neuroprotective, anticancer, and antidiabetic effects.[3][4][5] This has led to the successful development of several approved drugs, such as the antiviral agent amantadine and the Alzheimer's disease therapeutic memantine.[4]

The unique physicochemical properties of the adamantane group, however, present distinct challenges in biological screening.[1] Its high lipophilicity can lead to poor aqueous solubility, a propensity for aggregation, and non-specific interactions with assay components, all of which can confound screening results and lead to false positives or negatives.[6][7] Therefore, a carefully designed and rigorously controlled screening strategy is paramount to successfully identify and characterize bioactive adamantane-containing compounds.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of key biological screening assays for adamantane derivatives. It offers detailed, field-proven protocols and explains the rationale behind experimental choices, ensuring scientific integrity and the generation of reliable and reproducible data.

Part 1: Foundational Principles for Screening Adamantane Compounds

Before embarking on a screening campaign, it is crucial to address the inherent challenges posed by the adamantane scaffold. A proactive approach to compound management and assay design will significantly improve the quality of the data generated.

Compound Solubility and Aggregation: The Achilles' Heel of Lipophilic Molecules

The lipophilic nature of adamantane is a double-edged sword. While it can enhance membrane permeability and target engagement, it often results in poor aqueous solubility.[1][8] This can lead to compound precipitation in aqueous assay buffers, artificially lowering the effective concentration and masking true activity. Furthermore, many lipophilic compounds, including adamantane derivatives, have a tendency to form aggregates at micromolar concentrations.[7][9] These aggregates can non-specifically inhibit enzymes or disrupt cell membranes, leading to a high rate of false-positive hits in high-throughput screening (HTS).[6][10]

Strategies for Mitigation:

-

Solubility Enhancement:

-

Co-solvents: The use of organic co-solvents, such as dimethyl sulfoxide (DMSO), is standard practice for dissolving lipophilic compounds.[11] However, the final concentration of DMSO in the assay should be carefully controlled (typically ≤1%) to avoid detrimental effects on cellular health or enzyme activity.

-

Surfactants: Non-ionic surfactants like Tween-20 or Triton X-100 can be included in assay buffers at low concentrations (e.g., 0.01-0.1%) to help maintain compound solubility and prevent aggregation.[12]

-

Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[12][13]

-

-

Detection and Control of Aggregation:

-